
Hydrogen chloride-ethyl acetate
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Overview
Description
Hydrogen chloride-ethyl acetate is a useful research compound. Its molecular formula is C4H9ClO2 and its molecular weight is 124.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Hydrogen chloride is widely used as a reagent in chemical synthesis, particularly for the hydrolysis of esters. Ethyl acetate, being an ester, can undergo hydrolysis when treated with hydrogen chloride, leading to the formation of acetic acid and ethanol. This reaction is essential in organic chemistry for synthesizing various compounds.
Key Reaction:
This reaction can be performed under controlled conditions to optimize yield and selectivity, making it valuable in both academic and industrial settings.
Analytical Chemistry
In analytical chemistry, hydrogen chloride in ethyl acetate serves as a solvent and reagent for various analytical techniques. It is particularly useful in:
- Chromatography : As a solvent for separating compounds based on their interactions with the stationary phase.
- Spectroscopy : In preparing samples for infrared spectroscopy or nuclear magnetic resonance (NMR) analysis.
The presence of hydrogen chloride enhances the solubility of polar compounds, facilitating better separation and analysis.
Laboratory Research
Hydrogen chloride solutions in ethyl acetate are commonly employed in laboratory settings for:
- Protecting Group Chemistry : It is used to remove protective groups such as the Boc (tert-butyloxycarbonyl) group during peptide synthesis.
- Catalysis : Serving as a catalyst in various organic reactions, including Friedel-Crafts acylation and alkylation processes.
Case Studies and Research Findings
Several studies have documented the applications of hydrogen chloride in ethyl acetate:
- Study on Hydrolysis : Research demonstrated that hydrolysis of ethyl acetate in hydrochloric acid solutions yields significant insights into reaction kinetics and mechanisms at varying temperatures (25°C to 40°C) .
- Safety Assessments : Case studies highlight the importance of safety when handling hydrogen chloride due to its corrosive nature. Proper laboratory practices are essential to mitigate risks associated with exposure .
Tables of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Chemical Synthesis | Hydrolysis of esters | Key reaction for producing acetic acid |
Analytical Chemistry | Solvent for chromatography | Enhances solubility of polar compounds |
Laboratory Research | Protecting group removal | Essential for peptide synthesis |
Safety Considerations | Requires PPE; corrosive nature | Strict safety protocols necessary |
Chemical Reactions Analysis
Chemical Reactions of Hydrogen Chloride and Ethyl Acetate
Hydrogen chloride (HCl) and ethyl acetate (C2H5COOCH2CH3) can engage in various chemical reactions, primarily involving hydrolysis and esterification processes. This article focuses on the significant reactions between these two compounds, including their mechanisms, kinetics, and relevant data.
Hydrolysis of Ethyl Acetate
Hydrolysis is a key reaction involving ethyl acetate, where it reacts with water (often catalyzed by acids or bases) to produce acetic acid and ethanol. When hydrogen chloride is present, it can act as a catalyst for this reaction.
Reaction Mechanism
The hydrolysis of ethyl acetate can be represented by the following equation:
C2H5COOCH2CH3+H2OHClC2H5OH+CH3COOH
In this mechanism, hydrogen chloride donates a proton to the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating nucleophilic attack by water.
Kinetics of Hydrolysis
The kinetics of the hydrolysis reaction are influenced by temperature and concentration. Studies have shown that the hydrolysis of ethyl acetate in the presence of hydrogen chloride follows a second-order reaction rate. The activation energy for this reaction has been reported to be approximately 29.775 kJ/mol, with a frequency factor of 27038 .
Table 1: Rate Constants for Hydrolysis at Different Temperatures
| Temperature (K) | Rate Constant k (L mol−1 s−1) |
|------------------|-------------------------------------|
| 283 | 0.0776 |
| 293 | 0.1515 |
| 303 | 0.237 |
| 313 | 0.2566 |
Esterification Reaction
In contrast to hydrolysis, when hydrogen chloride reacts with ethyl acetate in a controlled manner, it can lead to the formation of ethyl chloride and acetic acid through an esterification process.
Reaction Mechanism
The reaction can be summarized as follows:
C2H5COOCH2CH3+HCl→C2H5Cl+CH3COOH
This reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom replaces the acetate group.
Ester-Interchange Reaction
Another significant reaction involving hydrogen chloride and ethyl acetate is the ester-interchange process, which can occur under specific conditions using catalysts.
Catalytic Conditions
Ester-interchange involves passing gaseous hydrogen chloride over ethyl acetate in the presence of a catalyst at elevated temperatures (typically around 200-360 °C). The process is efficient for producing alkyl chlorides while minimizing by-products.
Table 2: Ester-Interchange Reaction Yields
Catalyst Type | Temperature (°C) | Yield of Ethyl Chloride (%) | Yield of Acetic Acid (%) |
---|---|---|---|
Silicic Acid | 270 | 98 | 99 |
Zinc Chloride | 250 | 76 | 98 |
Q & A
Basic Research Questions
Q. What are the standard safety protocols for handling hydrogen chloride and ethyl acetate in laboratory settings?
- Methodological Answer : Use engineering controls (e.g., fume hoods) to ensure adequate ventilation . Personal protective equipment (PPE), including tight-sealing goggles, acid-resistant gloves, and respiratory protection, is mandatory when handling concentrated HCl or ethyl acetate vapors. Emergency showers and eyewash stations must be accessible . Contaminated clothing should be removed immediately and decontaminated under trained supervision .
Q. How is ethyl acetate utilized in reaction workup procedures involving hydrogen chloride?
- Methodological Answer : Ethyl acetate is commonly used to extract organic products from aqueous HCl solutions due to its immiscibility with water and high solubility for nonpolar compounds. Post-reaction, the mixture is partitioned between ethyl acetate and dilute HCl (e.g., 1M), followed by phase separation. The organic layer is washed with water or brine to remove residual acid . For example, in steroid synthesis, ethyl acetate extracts reaction products after acid-catalyzed steps .
Q. What analytical methods ensure the purity of ethyl acetate in HCl-mediated reactions?
- Methodological Answer : High-purity ethyl acetate (≥99.5% by GC) is recommended for sensitive reactions. Purity verification methods include:
- Gas Chromatography (GC) : Detects volatile impurities.
- HPLC-UV/IR : Identifies nonvolatile contaminants .
- Karl Fischer titration : Measures water content, critical for moisture-sensitive reactions .
Advanced Research Questions
Q. What spectroscopic techniques characterize coordination complexes formed between HCl and ethyl acetate?
- Methodological Answer : Infrared (IR) spectroscopy identifies shifts in carbonyl (C=O) stretching frequencies (e.g., from ~1740 cm⁻¹ in free ethyl acetate to ~1700 cm⁻¹ in adducts), indicating coordination via the ester oxygen. Nuclear Magnetic Resonance (NMR) reveals deshielding of ethyl acetate protons upon complexation with Lewis acids like SnCl₄, which analogously interacts with HCl in certain systems .
Q. How can conflicting data on optimal molar ratios for HCl-ethyl acetate adducts be resolved?
- Methodological Answer : Systematic titration studies under controlled conditions (temperature, solvent polarity) with real-time monitoring (e.g., isothermal titration calorimetry) clarify stoichiometry. For example, conflicting reports on SnCl₄-ethyl acetate adducts (1:1 vs. 2:1) were resolved by varying ester concentrations and validating results via NMR integration .
Q. What chromatographic strategies optimize product separation in HCl-ethyl acetate reaction systems?
- Methodological Answer : Use gradient elution with ethyl acetate-hexane or methylene chloride-ethyl acetate mixtures to resolve polar byproducts. For example, in mercuric chloride-promoted acidolysis, silica gel chromatography with ethyl acetate-acetic acid (49:1) effectively separates acetylated intermediates . Adjusting the mobile phase pH with dilute HCl (0.1–1%) improves peak resolution for acid-labile compounds .
Q. Data Contradiction and Optimization
Q. Why do thermodynamic parameters (ΔH, ΔS) for HCl-ethyl acetate interactions vary across studies?
- Methodological Answer : Variations arise from solvent polarity and temperature. For instance, ΔS values for SnCl₄-ethyl acetate adducts differ in polar (diglyme) vs. nonpolar (hexane) solvents due to solvation effects. Replicate experiments under identical conditions (e.g., 25°C, dry solvents) and computational modeling (DFT) reconcile discrepancies .
Q. How can researchers mitigate ester hydrolysis during prolonged exposure to HCl?
- Methodological Answer : Control reaction kinetics by:
- Low-temperature protocols : Conduct reactions at 0–5°C to slow acid-catalyzed hydrolysis.
- Buffered systems : Use acetate buffers (pH 4–5) to stabilize the ester while permitting HCl activity .
- Anhydrous conditions : Employ molecular sieves or dry HCl gas to minimize water .
Q. Safety and Compliance
Q. What disposal protocols apply to HCl-ethyl acetate waste streams?
- Methodological Answer : Neutralize aqueous HCl waste with sodium bicarbonate before disposal. Ethyl acetate waste should be collected in approved halogenated solvent containers and incinerated. Compliance with OSHA 29 CFR 1910.101 for compressed gases and local hazardous waste regulations is mandatory .
Properties
Molecular Formula |
C4H9ClO2 |
---|---|
Molecular Weight |
124.56 g/mol |
IUPAC Name |
ethyl acetate;hydrochloride |
InChI |
InChI=1S/C4H8O2.ClH/c1-3-6-4(2)5;/h3H2,1-2H3;1H |
InChI Key |
MVEAAGBEUOMFRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C.Cl |
Origin of Product |
United States |
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